

# Commercial availability and suppliers of Methyl 3-bromo-5-chloropyridine-2-carboxylate

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## Compound of Interest

Compound Name: Methyl 3-bromo-5-chloropyridine-2-carboxylate

Cat. No.: B581831

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## Technical Guide: Methyl 3-bromo-5-chloropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Methyl 3-bromo-5-chloropyridine-2-carboxylate**, with the CAS number 1214362-45-4, is a halogenated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and drug discovery as they serve as versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of bromo and chloro substituents on the pyridine ring, along with the methyl ester group, offers multiple reaction sites for further chemical modifications, making it a valuable intermediate in the development of novel pharmaceutical agents. This guide provides an in-depth overview of its commercial availability, key technical data, and relevant protocols for its use.

### Chemical Properties and Data

**Methyl 3-bromo-5-chloropyridine-2-carboxylate** is a white to off-white solid. Below is a summary of its key chemical properties and available technical data.

Property	Value	Reference
CAS Number	1214362-45-4	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrClNO <sub>2</sub>	[1][3]
Molecular Weight	250.48 g/mol	[1][3]
Appearance	White powder	[3]
Purity	≥98%	[3]
Synonyms	Methyl 3-bromo-5-chloropicolinate, 3-Bromo-5-chloro-2-(methoxycarbonyl)pyridine	[1][3]

## Commercial Availability and Suppliers

**Methyl 3-bromo-5-chloropyridine-2-carboxylate** is available from a number of chemical suppliers specializing in research and development compounds. The purity and available quantities can vary between suppliers. It is recommended to request a certificate of analysis for lot-specific data before purchase.

Supplier	Website	Purity	Notes
Apollo Scientific	--INVALID-LINK--	≥98%	A certificate of analysis is available. [3]
Shanghai Amole Biotechnology	Not directly available	97%	Available in various quantities.[1]
CymitQuimica	--INVALID-LINK--	98%	Distributor for Apollo Scientific.[3]
Frontier Scientific, Inc.	--INVALID-LINK--	-	Listed as a supplier.
ChemicalBook	--INVALID-LINK--	-	Lists multiple suppliers.[4]

## Experimental Protocols

While specific experimental protocols for the direct use of **Methyl 3-bromo-5-chloropyridine-2-carboxylate** (CAS 1214362-45-4) are not readily available in the public domain, general synthetic methods for related compounds can provide valuable insights. The synthesis of this compound would typically involve the esterification of the corresponding carboxylic acid, 3-bromo-5-chloropicolinic acid.

### General Esterification Procedure (Fischer Esterification)

A common method for the synthesis of methyl esters from carboxylic acids is the Fischer esterification. The following is a generalized protocol that could be adapted for the synthesis of **Methyl 3-bromo-5-chloropyridine-2-carboxylate**.

Materials:

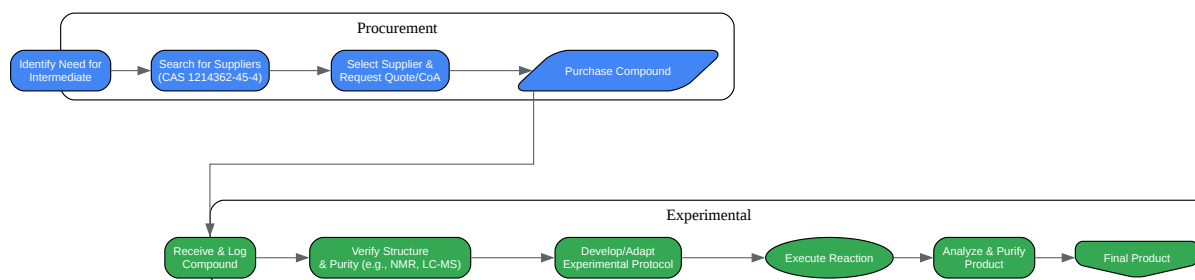
- 3-bromo-5-chloropicolinic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve 3-bromo-5-chloropicolinic acid in an excess of anhydrous methanol in a round-bottom flask.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **Methyl 3-bromo-5-chloropyridine-2-carboxylate**.
- The crude product can be further purified by recrystallization or column chromatography.

## Logical Workflow for Procurement and Use

The following diagram illustrates a logical workflow for researchers from identifying the need for **Methyl 3-bromo-5-chloropyridine-2-carboxylate** to its experimental application.

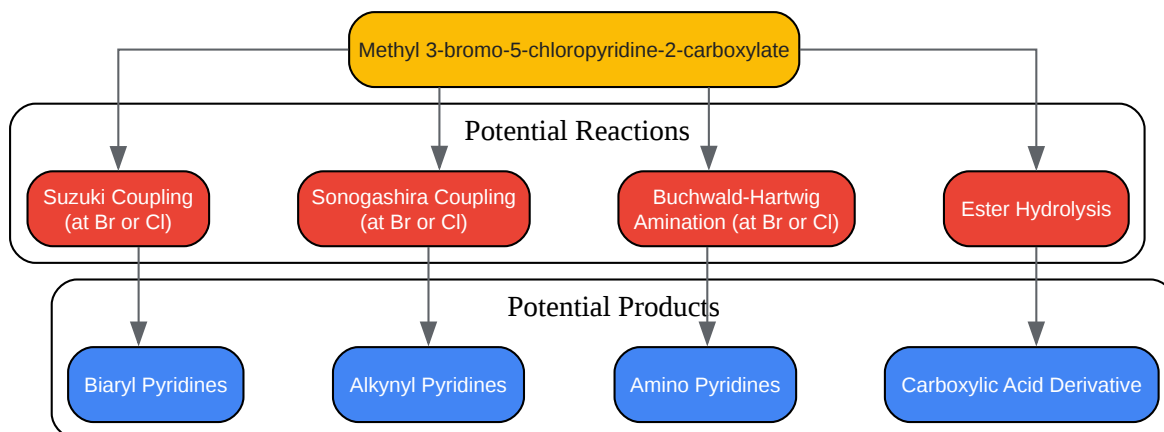


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Caption: Workflow for procuring and using the target compound.

## Signaling Pathways and Applications

As a chemical intermediate, **Methyl 3-bromo-5-chloropyridine-2-carboxylate** does not have a direct role in signaling pathways. However, its derivatives are often designed to interact with specific biological targets. The halogen substituents can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse functionalities, which is a common strategy in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other pharmacologically active molecules. The following diagram illustrates a generalized synthetic utility of this compound.



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Caption: Synthetic utility of the target compound.

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- To cite this document: BenchChem. [Commercial availability and suppliers of Methyl 3-bromo-5-chloropyridine-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b581831#commercial-availability-and-suppliers-of-methyl-3-bromo-5-chloropyridine-2-carboxylate]

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